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molecular formula C12H9F2N B8641549 Bis(2-fluorophenyl)amine

Bis(2-fluorophenyl)amine

Cat. No. B8641549
M. Wt: 205.20 g/mol
InChI Key: UKDGFOWZAQNYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07271276B2

Procedure details

A Schlenk flask was charged with 2-fluoroaniline (5.55 g, 50 mmol), 1-bromo-2-fluorobenzene (8.75 g, 50 mmol), Pd(OAc)2 (0.020 g, 0.089 mmol, 0.5% equiv), DPEPhos (0.216 g, 0.401 mmol, 0.75% equiv), NaOtBu (7.185 g, 74.84 mmol, 1.4 equiv), and toluene (45 mL) under nitrogen. The reaction mixture was heated to reflux with stirring. The reaction was monitored by GC, which showed complete formation of the desired product in 1 d. After being cooled to room temperature, the reaction was quenched with deionized water (45 mL). The organic portion was separated from the aqueous layer, which was further extracted with toluene (10 mL×2). The combined organic solution was dried over MgSO4 and filtered. All volatiles were removed in vacuo to yield red oil, which was directly used for the subsequent reaction; yield 9.38 g (91.4%). 1H NMR (CDCl3, 500 MHz) δ 7.42 (m, 2, Ar), 7.25 (m, 2, Ar), 7.20 (m, 2, Ar), 7.04 (m, 2, Ar), 6.03 (br s, 1, NH). 19F NMR (CDCl3, 470.5 MHz) δ−133.07. 13C NMR (CDCl3, 125 MHz) δ 153.45 (JCF=241, CF), 130.45 (JCF=11.75, CN), 124.14 (JCF=3.63, CH), 121.38 (JCF=7.25, CH), 117.98 (CH), 115.45 (JCF=19.00, CH). LR-MS (EI): calcd. for C12H9F2N m/z 205, found m/z 205. Anal. Calcd. for C12H9F2N: C, 70.24; H, 4.42; N, 6.83. Found: C, 70.13; H, 4.52; N, 6.69.
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
8.75 g
Type
reactant
Reaction Step One
Quantity
0.216 g
Type
reactant
Reaction Step One
Quantity
7.185 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].Br[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[F:16].C1C=CC(P(C2C(OC3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=CC=3)=CC=CC=2)C2C=CC=CC=2)=CC=1.CC([O-])(C)C.[Na+]>CC([O-])=O.CC([O-])=O.[Pd+2].C1(C)C=CC=CC=1>[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[F:16] |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
5.55 g
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Name
Quantity
8.75 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)F
Name
Quantity
0.216 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6
Name
Quantity
7.185 g
Type
reactant
Smiles
CC(C)(C)[O-].[Na+]
Name
Quantity
0.02 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
45 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)NC1=C(C=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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